molecular formula C8H11N3O2 B13619132 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one

Cat. No.: B13619132
M. Wt: 181.19 g/mol
InChI Key: WWWYMRZCMDBWNX-UHFFFAOYSA-N
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Description

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrazole and oxazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with oxazolidinone under specific conditions. One common method includes:

    Starting Materials: 1,5-dimethyl-1H-pyrazole and oxazolidinone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the oxazolidinone ring.

    Oxazolidinone: Contains the oxazolidinone ring but lacks the pyrazole moiety.

    4-(1H-Pyrazol-4-yl)oxazolidin-2-one: Similar structure but without the methyl groups on the pyrazole ring.

Uniqueness

4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is unique due to the combination of the pyrazole and oxazolidinone rings, which imparts distinct chemical and biological properties. The presence of methyl groups on the pyrazole ring can also influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11N3O2/c1-5-6(3-9-11(5)2)7-4-13-8(12)10-7/h3,7H,4H2,1-2H3,(H,10,12)

InChI Key

WWWYMRZCMDBWNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2COC(=O)N2

Origin of Product

United States

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